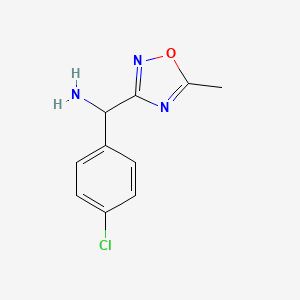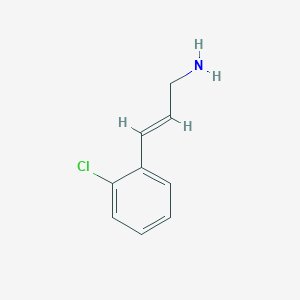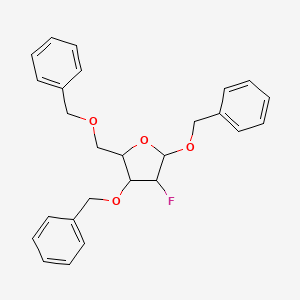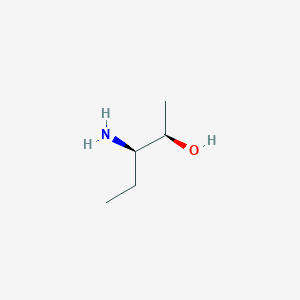![molecular formula C11H8N4S B12108988 Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-](/img/structure/B12108988.png)
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- is a heterocyclic compound that combines the structural features of pyridine, thiophene, and triazole.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- typically involves the construction of the triazole ring followed by the introduction of the thiophene and pyridine moieties. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of hydrazonoyl halides with thiophene derivatives can yield the desired triazole ring .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process often includes steps such as cyclization, substitution, and purification to achieve the desired product with high purity. Techniques like column chromatography and recrystallization are commonly employed for purification .
Chemical Reactions Analysis
Types of Reactions
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the pyridine and thiophene rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- involves its interaction with specific molecular targets. For instance, it can inhibit enzymes or interfere with DNA replication in microbial cells, leading to antimicrobial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: Known for their broad spectrum of pharmacological activities, including antioxidant and anti-inflammatory properties.
Imidazo[4,5-b]pyridines: Exhibits significant antiviral and anticancer activities.
Thienopyridines: Used in the development of drugs for cardiovascular diseases.
Uniqueness
Pyridine, 4-[5-(2-thienyl)-1H-1,2,4-triazol-3-yl]- stands out due to its unique combination of pyridine, thiophene, and triazole rings, which confer distinct electronic and steric properties. This makes it a versatile scaffold for drug development and other applications .
Properties
Molecular Formula |
C11H8N4S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
4-(5-thiophen-2-yl-1H-1,2,4-triazol-3-yl)pyridine |
InChI |
InChI=1S/C11H8N4S/c1-2-9(16-7-1)11-13-10(14-15-11)8-3-5-12-6-4-8/h1-7H,(H,13,14,15) |
InChI Key |
QEMMQLPRQLQCHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=NN2)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[[2-[(dimethylamino)methyl]-1,3-thiazol-4-yl]methylsulfanyl]ethanamine;hydrochloride](/img/structure/B12108910.png)
![2-[2-[[2-[[2-[(2-amino-3-hydroxybutanoyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B12108918.png)
![[3'-(Hydroxymethyl)-4',4'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl] acetate](/img/structure/B12108925.png)
![N6-[(1,1-Dimethylethoxy)carbonyl]-N2-[(phenylmethoxy)carbonyl]-L-lysine-phenylmethyl Ester](/img/structure/B12108927.png)

![benzyl N-[1-[[1-(4-nitroanilino)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]carbamate](/img/structure/B12108929.png)
![4H-furo[3,2-b]indole-2-carboxylic acid methyl ester](/img/structure/B12108936.png)
![13-Methyl-17-(6-methylheptan-2-yl)-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthrene](/img/structure/B12108942.png)


![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
![3-[(2-chlorophenoxy)methyl]-5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B12108995.png)

